Creatinine hydrochloride

Description

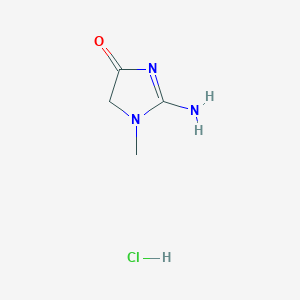

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19230-81-0 |

|---|---|

Molecular Formula |

C4H8ClN3O |

Molecular Weight |

149.58 g/mol |

IUPAC Name |

2-imino-1-methylimidazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H |

InChI Key |

PJYONPGZTHDDJM-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)N=C1N.Cl |

Canonical SMILES |

CN1CC(=O)NC1=N.Cl |

Other CAS No. |

19230-81-0 |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

solubility |

22.4 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Creatinine Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of creatinine (B1669602) hydrochloride, a compound of significant interest in various research and development fields. This document details its chemical and physical characteristics, synthesis and purification methodologies, and analytical techniques for its characterization.

Core Properties of Creatinine Hydrochloride

This compound (CAS Number: 19230-81-0) is the hydrochloride salt of creatinine, a heterocyclic organic compound.[1][2] Creatinine is the metabolic byproduct of creatine (B1669601) and creatine phosphate (B84403), which are vital for energy metabolism in muscle and brain tissue.[3][4] The addition of a hydrochloride moiety enhances the solubility of the parent compound.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₈ClN₃O | [1] |

| Molecular Weight | 149.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 283-285 °C (decomposition) | [5] |

| Solubility | Soluble in water. Soluble in 1 M HCl (0.1 g/mL at 20 °C, clear solution). | [6][7] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [8] |

This compound is the salt formed from the protonation of the imine nitrogen of the creatinine molecule by hydrochloric acid.

Synthesis and Purification

This compound is typically synthesized from creatine monohydrate. A common method involves the reaction of creatine monohydrate with hydrochloric acid.[9][10] The reaction is generally carried out at a controlled temperature, followed by concentration and crystallization to yield the hydrochloride salt.[9]

Experimental Protocol: General Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, suspend creatine monohydrate in a minimal amount of water.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the suspension while stirring. The reaction temperature is typically maintained between 25-40°C.[9]

-

Reaction Monitoring: Monitor the reaction progress until all the creatine monohydrate has dissolved and the reaction is complete. The pH of the solution is adjusted to approximately 1.[9]

-

Crystallization: Concentrate the reaction mixture under reduced pressure at a temperature of 40-50°C to induce crystallization.[9]

-

Isolation: Isolate the crystalline product by filtration.

-

Washing and Drying: Wash the crystals with a suitable solvent, such as ethanol, and dry them under vacuum.[9]

Purification of this compound is typically achieved through recrystallization.[11] The choice of solvent is critical and depends on the solubility profile of the compound.

Experimental Protocol: General Recrystallization of this compound

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., water or an alcohol-water mixture).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A variety of analytical techniques can be employed to characterize this compound and determine its purity.

HPLC is a widely used method for the quantitative analysis of creatinine and its derivatives.[7][12][13]

Experimental Protocol: General HPLC Analysis of this compound

-

Column: A C18 or a porous graphitic carbon column can be used.[7]

-

Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium (B1175870) sulfate (B86663) or sodium acetate) and an organic modifier like acetonitrile.[7][13] The pH of the mobile phase can be adjusted to optimize separation.[13]

-

Detection: UV detection is typically performed at a wavelength around 210-230 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. In ¹H NMR, characteristic signals for the methyl and methylene (B1212753) protons can be observed.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for N-H, C=O, and C-N bonds can be observed.[16][17][18]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.[19][20]

Biological Context and Significance

Creatinine is an endogenously produced molecule resulting from the non-enzymatic degradation of creatine and phosphocreatine (B42189) in muscle tissue.[4][21] It is primarily cleared from the body by the kidneys.[22]

Creatine plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[23][24] The creatine kinase (CK) system facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) using phosphocreatine as a phosphate donor.[23]

References

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. Creatine's Role in Cellular Energy Metabolism – Creatine Gummies [creatinegummies.com]

- 3. Creatinine - Wikipedia [en.wikipedia.org]

- 4. metabolon.com [metabolon.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lcms.cz [lcms.cz]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. CN101407478A - Preparation of creatine hydrochloride - Google Patents [patents.google.com]

- 10. US20140171682A1 - Creatine hydrochloride and manufacturing method thereof - Google Patents [patents.google.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. High-performance liquid chromatographic determination of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Detection of creatine in rat muscle by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]

- 20. Creatine [webbook.nist.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Creatinine | National Kidney Foundation [kidney.org]

- 23. mdpi.com [mdpi.com]

- 24. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]

An In-depth Technical Guide to the Synthesis and Characterization of Creatinine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of creatinine (B1669602) hydrochloride, a salt form of the metabolic byproduct creatinine. This document details established synthesis protocols, thorough characterization methodologies, and presents key quantitative data to support researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Synthesis of Creatinine Hydrochloride

This compound is primarily synthesized through the direct reaction of creatinine with hydrochloric acid. This acid-base reaction results in the protonation of the creatinine molecule to form the creatininium cation, which then pairs with the chloride anion. An alternative pathway involves the acid-catalyzed cyclization of creatine (B1669601), where this compound is an intermediate.

Experimental Protocol: Synthesis from Creatinine

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

Creatinine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous ethanol (B145695)

-

Deionized water

Procedure:

-

Dissolve a predetermined molar equivalent of creatinine in deionized water, gently warming if necessary to aid dissolution.

-

Cool the creatinine solution in an ice bath.

-

Stoichiometrically add concentrated hydrochloric acid dropwise to the cooled creatinine solution while stirring continuously. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath to ensure complete reaction.

-

Concentrate the resulting solution under reduced pressure to facilitate crystallization.

-

Filter the precipitated crystals and wash with a small amount of cold anhydrous ethanol to remove any unreacted starting materials and excess acid.

-

Dry the resulting white crystalline product under vacuum to yield this compound.

Experimental Protocol: Synthesis from Creatine Monohydrate

This method involves the conversion of creatine monohydrate to this compound.

Materials:

-

Creatine monohydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask, create a mixture of creatine monohydrate and a solution of concentrated hydrochloric acid.

-

Heat the mixture to a temperature between 25°C and 40°C and stir until the creatine monohydrate is fully dissolved.

-

Adjust the pH of the solution to approximately 1 with hydrochloric acid if necessary.

-

Concentrate the reaction mixture under vacuum (approximately 0.09 MPa) at a temperature of 40°C to 50°C to induce crystallization.

-

Filter the resulting crystals.

-

Wash the collected crystals with anhydrous ethanol.

-

Dry the final product at a temperature between 50°C and 60°C to obtain this compound.[1]

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following sections detail the key analytical techniques employed for this purpose.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₇N₃O·HCl |

| Molecular Weight | 149.58 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 275 °C (decomposes) |

| Purity | ≥97% |

Crystallographic Data

Single-crystal X-ray diffraction analysis of creatininium hydrochloride reveals that it crystallizes in a monoclinic system with the space group P21/n.[2][3]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

Spectroscopic Analysis

Spectroscopic methods are vital for elucidating the molecular structure of this compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (D₂O):

-

-CH₃: ~3.1 ppm (singlet)

-

-CH₂-: ~4.1 ppm (singlet)

Predicted ¹³C NMR Chemical Shifts (D₂O):

-

-CH₃: ~35 ppm

-

-CH₂-: ~57 ppm

-

C=O: ~175 ppm

-

C=N: ~190 ppm

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3100 | N-H stretching vibrations |

| ~3000-2800 | C-H stretching vibrations |

| ~1740 | C=O stretching vibration |

| ~1680 | C=N stretching vibration |

| ~1600 | N-H bending vibrations |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the expected molecular ion peak in the positive ion mode would correspond to the creatininium cation (C₄H₈N₃O⁺).

| m/z Value | Interpretation |

| 114.0589 | [M+H]⁺ (protonated creatinine) |

| 86 | Fragment corresponding to the loss of CO |

| 71 | Fragment corresponding to the loss of HNCO |

| 44 | Fragment corresponding to the loss of CH₃NCO |

Characterization Workflow

Caption: A diagram outlining the analytical methods used to characterize the synthesized this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound from both creatinine and creatine monohydrate. Furthermore, it has outlined the key characterization techniques and presented the expected quantitative data for the verification of the final product. The provided protocols and data serve as a valuable resource for scientists and researchers engaged in the synthesis, analysis, and application of this compound in various scientific and developmental pursuits. The structured presentation of data in tables and the visualization of workflows are intended to facilitate a clear and comprehensive understanding of the subject matter.

References

A Comprehensive Technical Guide to Creatinine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of creatinine (B1669602) hydrochloride, a compound of significant interest in various scientific domains. This document details its chemical identity, physicochemical properties, synthesis, and biological relevance, presenting the information in a clear and accessible format for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Creatinine hydrochloride is the hydrochloride salt of creatinine, the metabolic breakdown product of creatine (B1669601) and phosphocreatine.[1] Its formation as a salt enhances its solubility characteristics. While creatinine itself is a well-studied biomarker for renal function, the hydrochloride form is primarily utilized in laboratory and research settings.

Chemical Data

Below is a summary of the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 19230-81-0 | [2][3] |

| Molecular Formula | C₄H₈ClN₃O | [2] |

| Molecular Weight | 149.58 g/mol | |

| IUPAC Name | 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride | |

| Synonyms | 1-Methylglycocyamidine hydrochloride, 1-Methylhydantoin-2-imide hydrochloride |

Physicochemical Properties

This table summarizes the key physicochemical properties of creatinine. Data for the hydrochloride salt is limited; therefore, properties of the parent compound, creatinine, are also provided for reference.

| Property | Value (Creatinine) | Value (this compound) | Reference |

| Melting Point | 303 °C (decomposes) | Not Available | [4] |

| Solubility in Water | 80.1 mg/mL at 16 °C | Higher than creatinine | [4][5] |

| logP | -1.76 | Not Available | [4] |

| pKa | Not Available | Not Available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is often achieved through the acid-catalyzed cyclization of creatine. The following is a representative experimental workflow for its preparation.

Methodology:

-

Reaction Setup: Creatine monohydrate is suspended in a suitable solvent, often water or a lower alcohol.

-

Acidification: Concentrated hydrochloric acid is added to the suspension. The molar ratio of creatine to HCl is typically 1:1.

-

Heating: The mixture is heated to reflux for a specified period to facilitate the cyclization of creatine to creatinine.

-

Crystallization: The reaction mixture is cooled, often in an ice bath, to induce the crystallization of this compound.

-

Isolation: The crystalline product is isolated by filtration.

-

Purification: The crude product is washed with a cold solvent, such as ethanol, to remove impurities.

-

Drying: The purified this compound is dried under vacuum to remove residual solvent.

Analytical Methods

The quantification of creatinine is crucial in clinical and research settings. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method.

HPLC Method for Creatinine Quantification:

-

Column: A C18 reverse-phase column is commonly employed.

-

Mobile Phase: A typical mobile phase consists of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection at a wavelength of approximately 210-234 nm is used.

-

Sample Preparation: Biological samples are often deproteinized, typically with acetonitrile, prior to injection.

Biological Context and Signaling Pathways

This compound, as a salt of creatinine, is primarily of interest due to the biological significance of creatinine itself. Creatinine is the end product of creatine metabolism and is excreted from the body via the kidneys.[1] Its clearance rate from the blood is a key indicator of glomerular filtration rate (GFR), a measure of kidney function.

Specific signaling pathways directly modulated by this compound are not well-documented. However, understanding the metabolic pathway of its parent compound, creatine, is essential for researchers in drug development and related fields.

Pathway Description:

-

Synthesis of Creatine: The biosynthesis of creatine begins in the kidneys and is completed in the liver. It involves two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[6][7][8]

-

Transport to Muscle: Creatine is transported via the bloodstream to tissues with high energy demands, primarily skeletal muscle.[7]

-

Phosphorylation: In muscle cells, creatine is phosphorylated by creatine kinase (CK) to form phosphocreatine, a high-energy phosphate storage molecule.[7]

-

Creatinine Formation: Phosphocreatine and, to a lesser extent, creatine undergo a spontaneous, non-enzymatic cyclization to form creatinine.[6]

-

Excretion: Creatinine is released from muscle into the bloodstream and is subsequently filtered by the kidneys and excreted in the urine.[1]

Conclusion

This compound is a valuable compound for researchers, particularly in the fields of analytical chemistry and as a reference standard. While it does not have a direct, well-defined role in biological signaling, its relationship to creatinine and the broader context of creatine metabolism make it a subject of importance. This guide has provided a comprehensive overview of its chemical data, experimental protocols, and biological relevance to aid scientists and drug development professionals in their research endeavors.

References

- 1. Creatinine - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H8ClN3O | CID 87972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. クレアチニン 塩酸塩 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. creatinine | C4H7N3O | CID 588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Creatine metabolism [reactome.org]

- 7. Creatine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solubility of Creatinine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of creatinine (B1669602) hydrochloride. Creatinine hydrochloride, a salt of creatine (B1669601), is of significant interest in pharmaceutical and nutraceutical formulations due to its potential for enhanced solubility compared to the more common creatine monohydrate. This document compiles available quantitative data, details experimental protocols for solubility determination, and outlines the key factors influencing the dissolution of this compound in aqueous media.

Introduction to this compound and its Solubility

Creatine is a nitrogenous organic acid crucial for energy metabolism in vertebrates. While creatine monohydrate is the most studied form, its relatively low aqueous solubility can pose challenges for formulation, particularly for liquid dosage forms. This compound (C4H9N3O2·HCl) has been developed to improve upon this property. The addition of a hydrochloride moiety increases the acidity of the resulting solution, which generally enhances the solubility of creatine.[1][2] Understanding the precise solubility characteristics of this compound is therefore critical for its effective formulation and to potentially improve its bioavailability.[3]

Quantitative Solubility Data

The aqueous solubility of this compound is significantly higher than that of creatine monohydrate. The available quantitative data from scientific literature and patents are summarized below.

Solubility in Water at Various Temperatures

The solubility of this compound in water has been determined across a range of temperatures. One study utilized a gravimetric method to determine the solubility at atmospheric pressure.[4]

| Temperature (°C) | Temperature (K) | Solubility ( g/100g H₂O) | Molar Solubility (mol/kg H₂O) |

| 20.0 | 293.15 | 75.8 | 4.52 |

| 25.0 | 298.15 | 79.2 | 4.73 |

| 30.0 | 303.15 | 82.8 | 4.94 |

| 35.0 | 308.15 | 86.6 | 5.17 |

| 40.0 | 313.15 | 90.6 | 5.41 |

Table 1: Solubility of this compound in Water at Different Temperatures.[4]

A US patent reports a high aqueous solubility for creatine hydrochloride at room temperature.[5]

| Compound | Temperature (°C) | Aqueous Solubility |

| Creatine Hydrochloride | 25 | 679 ± 18 mg/mL |

Table 2: Aqueous Solubility of Creatine Hydrochloride at Room Temperature.[5]

For comparison, the solubility of creatine monohydrate is significantly lower.

| Compound | Temperature (°C) | Aqueous Solubility (g/L) |

| Creatine Monohydrate | 4 | 6 |

| Creatine Monohydrate | 20 | 14 |

| Creatine Monohydrate | 50 | 34 |

Table 3: Aqueous Solubility of Creatine Monohydrate.[6]

Influence of pH on Solubility

| Creatine Salt | pH of Saturated Solution | Solubility (g/L) |

| Creatine Monohydrate | ~7.0 | 14 |

| Tricreatine Citrate | 3.2 | 29 |

| Creatine Pyruvate | 2.6 | 54 |

Table 4: Solubility of Different Creatine Salts and the pH of their Saturated Solutions.[6]

Solubility in Aqueous Solutions with Co-solvents

The use of co-solvents such as propylene (B89431) glycol and ethylene (B1197577) glycol can enhance the solubility of creatine compounds.[8] This is particularly relevant for the formulation of concentrated liquid products. However, specific quantitative solubility data for this compound in aqueous co-solvent mixtures was not found in the reviewed literature. For reference, studies on creatine monohydrate have shown that its solubility in binary mixtures, such as water and ethanol, increases with both temperature and the mole fraction of water.[9]

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a critical experimental procedure in drug development. The following sections detail common methodologies.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[10]

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a controlled temperature.

Materials:

-

This compound powder

-

Deionized water (or other aqueous buffer)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed flask. This is to ensure that a saturated solution is formed.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Withdraw a sample of the supernatant and centrifuge it to separate any remaining undissolved solids.

-

Filter the clarified supernatant through a syringe filter to remove any fine particles.

-

Appropriately dilute the clear filtrate with the mobile phase for HPLC analysis.

-

Quantify the concentration of dissolved this compound in the diluted sample using a validated HPLC method with a standard calibration curve.

-

Calculate the solubility based on the measured concentration and the dilution factor, expressed in units such as g/L or mg/mL.

Experimental workflow for the shake-flask solubility determination.

Gravimetric Method for Solubility Determination

The gravimetric method is a direct and simple technique for determining solubility.[11]

Objective: To determine the solubility of this compound in water by measuring the mass of the dissolved solid in a known mass of solvent.

Materials:

-

This compound powder

-

Deionized water

-

Conical flask with a stopper

-

Analytical balance

-

Evaporating dish

-

Pipette

-

Drying oven

Procedure:

-

Prepare a saturated solution of this compound in a conical flask by adding an excess of the solid to a known volume of water and shaking until equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the mass of the solution.

-

Evaporate the solvent by heating the dish in a drying oven at a suitable temperature (e.g., 100-110°C) until all the water has been removed.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

The mass of the water is the mass of the solution minus the mass of the dissolved solid.

-

Calculate the solubility as grams of solute per 100 g of solvent.

HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of creatine and its primary degradation product, creatinine, in solution.[12]

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A common mobile phase consists of an aqueous buffer, such as 0.045 M ammonium (B1175870) sulfate (B86663) in water.[12]

-

Flow Rate: Typically 0.75-1.0 mL/min.

-

Detection: UV detection at approximately 205-210 nm.

-

Injection Volume: 10-20 µL.

-

Run Time: Typically under 10 minutes.

A standard curve is generated using known concentrations of a this compound standard to ensure accurate quantification of the samples.

Factors Influencing Aqueous Solubility and Stability

pH

As previously mentioned, pH is a critical factor. The acidic nature of this compound solutions contributes to its enhanced solubility compared to creatine monohydrate.[1] However, at certain acidic pH values (e.g., pH 3.5-5.5), the rate of degradation of creatine to creatinine can be accelerated, especially at elevated temperatures.[6][13]

Temperature

The solubility of this compound in water is endothermic, meaning it increases with rising temperature as shown in Table 1.[4] Conversely, the stability of creatine in aqueous solutions decreases at higher temperatures, leading to a faster rate of conversion to creatinine.[6]

Particle Size and Crystal Structure

For solid oral dosage forms that are dissolved prior to administration, the particle size and crystal structure of the this compound powder can influence the dissolution rate. Smaller particle sizes (micronized powders) provide a larger surface area for interaction with the solvent, which can lead to faster dissolution.[8]

Stability in Aqueous Solution

Creatine is unstable in aqueous solutions and undergoes an intramolecular cyclization to form creatinine, which is biologically inactive.[6] The rate of this degradation is dependent on pH and temperature.[13] Generally, lower pH and higher temperatures accelerate the degradation of creatine.[6] For instance, at 25°C, the degradation of creatine after 3 days is significantly higher at pH 3.5 (21%) compared to pH 5.5 (4%).[13] Therefore, while the acidic nature of this compound enhances its initial solubility, the long-term stability in solution must be considered during product development.

Cellular Uptake and Metabolism of Creatine

While this guide focuses on the physicochemical property of solubility, it is important to contextualize this within the biological role of creatine. The enhanced solubility of this compound is primarily of interest for its potential to improve the delivery and subsequent bioavailability of creatine. Once in the systemic circulation, creatine is taken up by target tissues, primarily skeletal muscle, via a specific transporter protein (SLC6A8). Inside the cell, creatine kinase phosphorylates creatine to phosphocreatine, which serves as a rapidly available reserve of high-energy phosphate (B84403) for the regeneration of ATP during intense exercise.

Cellular uptake and role of creatine in energy metabolism.

Conclusion

This compound offers a significant solubility advantage over creatine monohydrate in aqueous solutions, a property primarily attributed to the acidic pH it generates. This enhanced solubility is temperature-dependent. While quantitative data on the influence of a wide pH range and the presence of co-solvents on this compound solubility is limited, the general principles of creatine chemistry suggest that both factors can be manipulated to optimize formulations. The primary trade-off for increased solubility in acidic conditions is the potential for accelerated degradation to creatinine, a factor that must be carefully managed through control of pH and temperature in liquid formulations. The experimental protocols detailed in this guide provide a framework for researchers to accurately determine the solubility and stability of this compound in their specific applications.

References

- 1. revolution-nutrition.com [revolution-nutrition.com]

- 2. examine.com [examine.com]

- 3. Creatine HCL vs. Monohydrate: An Unbiased Analysis [nutripartners.co]

- 4. researchgate.net [researchgate.net]

- 5. US20110034421A1 - Creatine oral supplementation using creatine hydrochloride salt - Google Patents [patents.google.com]

- 6. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine Monohydrate | Encyclopedia MDPI [encyclopedia.pub]

- 8. News - How to Improve Creatine Solubility? [srs-nutritionexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

Stability of Creatinine Hydrochloride Under Laboratory Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of creatinine (B1669602) hydrochloride under typical laboratory conditions. Creatinine, a breakdown product of creatine (B1669601) and phosphocreatine, is a key metabolite regularly monitored in clinical diagnostics. Its hydrochloride salt is often used as a reference standard in analytical laboratories. Understanding its stability is crucial for ensuring the accuracy and reliability of experimental results. This document details the factors influencing its stability, presents available data in a structured format, and provides detailed experimental protocols for stability assessment.

Core Concepts of Creatinine Stability

Creatinine hydrochloride, when dissolved in water, yields an acidic solution due to the presence of the strong acid, hydrochloric acid, and the weakly basic nature of creatinine. The stability of creatinine in this acidic environment is a key consideration.

In aqueous solutions, creatine and creatinine exist in a pH-dependent equilibrium. The conversion of creatine to creatinine is an intramolecular cyclization that is accelerated in acidic conditions (down to a pH of around 3) and at higher temperatures. Conversely, the reverse reaction, the hydrolysis of creatinine to creatine, is generally slow and is hindered in acidic environments. At a pH below 2.5, the amide group of the creatinine molecule can be protonated, which impedes the intramolecular cyclization towards creatine.[1] This inherent chemical equilibrium dynamic suggests that this compound in solution is relatively stable, as the acidic pH disfavors its conversion back to creatine.

In its solid, crystalline form, this compound is considered stable under recommended storage conditions, which include a cool, dry, and well-ventilated environment.[2]

Factors Affecting the Stability of this compound

The stability of this compound can be influenced by several factors, particularly when in solution.

-

pH: As mentioned, the pH of the solution is a critical factor. The acidic nature of a this compound solution favors the stability of creatinine by inhibiting its hydrolysis to creatine.[1]

-

Temperature: Elevated temperatures can increase the rate of chemical reactions. While creatinine is relatively stable at ambient and refrigerated temperatures, high temperatures, especially in the solid state above 230°C, can lead to decomposition.[3] For solutions, refrigeration is generally recommended for long-term storage to minimize any potential degradation.[4]

-

Light Exposure (Photostability): Studies on the photocatalytic degradation of creatinine have shown that in the presence of a photocatalyst like titanium dioxide and light, creatinine can undergo degradation through processes like demethylation, hydrogen abstraction, hydroxylation, oxidation, and ring opening.[5] This suggests that prolonged exposure to light, especially UV light, could potentially degrade creatinine solutions. The initial pH of the solution can affect the selectivity between different degradation pathways.[5]

-

Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[2] Contact with such agents could lead to oxidative degradation of the molecule.

-

Moisture (for solid state): As with many hydrochloride salts, it is advisable to protect solid this compound from moisture to prevent deliquescence and potential hydrolysis. The material safety data sheet for this compound recommends keeping the container tightly closed.[6]

Quantitative Stability Data

Due to the inherent stability of creatinine under acidic conditions, there is a limited amount of publicly available quantitative data on the degradation kinetics of this compound itself. Most studies focus on the rate of its formation from creatine. The following table summarizes the stability profile based on the available information.

| Condition | Matrix | Temperature | Duration | Observation |

| pH | Aqueous Solution | Ambient | Not Specified | Stable at pH < 2.5 due to protonation of the amide group, hindering conversion to creatine.[1] |

| Temperature | Solid State | > 230°C | Not Specified | Intramolecular cyclization and decomposition.[3] |

| Light | Aqueous Solution with TiO2 | Ambient | Not Specified | Photocatalytic degradation occurs.[5] |

| General Storage | Solid State | Cool, Dry Place | Long-term | Stable under recommended storage conditions.[2] |

Experimental Protocols for Stability Assessment

A crucial aspect of stability testing is the use of a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of creatinine.[7][8]

Stability-Indicating HPLC Method

Principle:

This method utilizes reversed-phase chromatography to separate creatinine from its potential degradation products. A C18 column is commonly used, and the separation is based on the polarity of the analytes. The concentration of creatinine is determined by measuring its absorbance at a specific UV wavelength and comparing it to a reference standard.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) sulfate (B86663) or other suitable buffer salts (HPLC grade)

-

Purified water (HPLC grade)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

0.45 µm or smaller membrane filters

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[9]

Chromatographic Conditions (Example):

-

Mobile Phase: A buffered aqueous solution, for example, 0.045 M ammonium sulfate in water.[9] The pH may be adjusted as needed for optimal separation.

-

Flow Rate: 0.75 to 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

Detection Wavelength: 205 nm[9]

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.

-

Sample Solution (for stability study): Prepare solutions of this compound in the desired matrix (e.g., water, buffer of a specific pH) at a known concentration.

-

Forced Degradation Samples: Subject the sample solutions to stress conditions (e.g., heat, acid, base, oxidation, light) as per a forced degradation study protocol (see section 4.2).

-

Filter all solutions through a 0.45 µm membrane filter before injection into the HPLC system.

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the creatinine standard against its concentration.

-

Determine the concentration of creatinine in the test samples by interpolating their peak areas on the calibration curve.

-

Assess the purity of the chromatograms from the stressed samples to identify any degradation products. The appearance of new peaks indicates degradation. The method is considered stability-indicating if the degradation products are well-resolved from the main creatinine peak.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop a stability-indicating method.[10][11]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to dry heat (e.g., 70°C) for a defined period.

-

Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

Visualizations

Potential Degradation Pathways of Creatinine

Caption: Potential degradation pathways for creatinine under stress conditions.

Experimental Workflow for a Forced Degradation Study

Caption: A typical experimental workflow for conducting a forced degradation study.

References

- 1. researchgate.net [researchgate.net]

- 2. oxfordlabchem.com [oxfordlabchem.com]

- 3. Solid-state properties of creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Investigation of the photocatalytic degradation pathway of the urine metabolite, creatinine: the effect of pH | Ktisis Cyprus University of Technology [ktisis.cut.ac.cy]

- 6. lobachemie.com [lobachemie.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. acdlabs.com [acdlabs.com]

The Cellular Mechanisms of Creatinine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a naturally occurring nitrogenous organic acid, is a cornerstone of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal and cardiac muscle, and the brain. While creatine monohydrate has been the most extensively studied form, creatine hydrochloride (CrHCl) has emerged as a popular alternative due to its significantly higher aqueous solubility.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of creatinine (B1669602) hydrochloride in cellular models. For the purpose of this guide, the cellular effects of creatinine hydrochloride are attributed to the creatine molecule itself, with the hydrochloride moiety primarily influencing its physicochemical properties, such as solubility and dissolution rate.[5][6]

Core Mechanism of Action: The Phosphocreatine (B42189) Energy Shuttle

The primary and most well-established role of creatine is its function within the phosphocreatine (PCr) system, which acts as a rapid buffer for adenosine (B11128) triphosphate (ATP) regeneration.[7][8][9] In times of high energy demand, creatine kinase (CK) catalyzes the transfer of a phosphate (B84403) group from phosphocreatine to adenosine diphosphate (B83284) (ADP), swiftly replenishing cellular ATP stores.[9] This process is crucial for maintaining energy homeostasis during periods of metabolic stress.

Key Cellular Effects of Creatine

Enhancement of Mitochondrial Function

Creatine plays a vital role in supporting and protecting mitochondrial function through several mechanisms:

-

Bioenergetic Support: By facilitating the efficient regeneration of ATP, creatine helps to maintain a high ATP/ADP ratio, which is essential for optimal mitochondrial function and reduces the reliance on glycolysis under stress.[2][3]

-

Mitochondrial Biogenesis: Studies have shown that creatine supplementation can upregulate key regulators of mitochondrial biogenesis, such as PGC-1α, NRF-1, and TFAM, leading to an increase in mitochondrial DNA (mtDNA) and overall mitochondrial content.[10]

-

Mitochondrial Membrane Stabilization: Creatine helps to stabilize the mitochondrial membrane potential (ΔΨm), a critical factor for ATP production and cell viability.[11][12] It can also inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.[11]

Antioxidant Properties

Creatine exhibits both direct and indirect antioxidant effects, contributing to the protection of cells from oxidative damage:

-

Reduction of Reactive Oxygen Species (ROS): Creatine has been shown to reduce the levels of reactive oxygen species (ROS) in cellular models of oxidative stress.[4][12][13][14][15] The precise mechanism is not fully elucidated but may involve direct scavenging of certain radicals and support of endogenous antioxidant systems.[13][16]

-

Support of the Glutathione (B108866) System: By maintaining cellular energy levels, creatine may indirectly support the glutathione antioxidant system by ensuring the availability of NADPH, which is required for the regeneration of reduced glutathione.[11][17]

Anti-Apoptotic Effects

Creatine has demonstrated significant anti-apoptotic properties in various cellular models:

-

Modulation of Apoptotic Proteins: Creatine supplementation has been associated with a decrease in the expression and activity of pro-apoptotic proteins such as p53 and caspases (e.g., caspase-3, caspase-9), while increasing the levels of anti-apoptotic proteins like Bcl-2.[5][18][19][20][21]

-

Inhibition of the Intrinsic Apoptotic Pathway: By stabilizing mitochondrial function and reducing ROS, creatine mitigates key triggers of the intrinsic (mitochondrial-mediated) apoptotic pathway.[12][22]

Signaling Pathways Modulated by Creatine

Creatine supplementation has been shown to influence several key signaling pathways that regulate cell growth, survival, and metabolism:

-

PI3K/Akt/mTOR Pathway: Creatine can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival, proliferation, and protein synthesis.[13][23][24] Downstream targets of this pathway, such as the mammalian target of rapamycin (B549165) (mTOR) and p70S6K, are also activated, promoting an anabolic state within the cell.[13][23][24]

-

AMP-Activated Protein Kinase (AMPK) Pathway: The interaction between creatine and AMPK is complex. While a high phosphocreatine-to-creatine ratio can inhibit AMPK activation, creatine itself may antagonize this inhibition.[1][11] Some studies suggest that creatine can activate AMPK, leading to beneficial metabolic effects such as increased glucose oxidation.[2][3]

Quantitative Data on the Cellular Effects of Creatine

The following tables summarize quantitative data from various in vitro studies on the effects of creatine.

| Parameter | Cell Line | Treatment | Effect | Reference |

| Cell Viability | H9c2 cardiomyocytes | Doxorubicin-induced stress + Creatine (2.5 mM) | Increased cell viability | [25] |

| Apoptosis | Murine corticostriatal slices | 3-NP-induced neurotoxicity + Creatine | Reduced number of TUNEL-positive cells | [5][21] |

| ROS Levels | L6 rat skeletal muscle cells | Basal conditions + Creatine | Reduced lactate (B86563) production, increased CO2 production | [2][3] |

| Mitochondrial Membrane Potential | - | - | Stabilized mitochondrial membrane potential | [11][12] |

| Caspase-3 Activity | Murine corticostriatal slices | 3-NP-induced neurotoxicity + Creatine | Decreased caspase-3 immunostaining in the recovery phase | [21] |

| p53 Levels | - | Strenuous aerobic exercise + Creatine Monohydrate | Attenuated the increase in p53 protein levels | [20] |

| PI3K/Akt Activation | C2C12 myoblasts | Differentiation | Potentiated the increase in Akt/PKB activity | [13] |

| AMPK Phosphorylation | L6 rat skeletal muscle cells | Basal conditions + Creatine | ~2-fold increase in phosphorylation of α-1 and α-2 isoforms | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][18][19][26]

Materials:

-

Cells of interest (e.g., C2C12, H9c2)

-

96-well plates

-

Complete culture medium

-

This compound solution (sterile)

-

Stress-inducing agent (e.g., doxorubicin, H2O2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified pre-treatment period.

-

Introduce the stress-inducing agent to the relevant wells and incubate for the desired duration.

-

Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Caspase-3 Activity Assay (Colorimetric)

This protocol is based on commercially available caspase-3 activity assay kits.[4][27][28]

Materials:

-

Treated and untreated cell pellets

-

Chilled cell lysis buffer

-

Reaction buffer (containing DTT)

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Induce apoptosis in cells with the desired treatment in the presence or absence of this compound.

-

Harvest the cells and lyse them using a chilled cell lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add an equal amount of protein from each sample to individual wells.

-

Add reaction buffer and the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

The caspase-3 activity is proportional to the color intensity.

Measurement of Intracellular ROS (DCFDA Assay)

This protocol is a standard procedure for using 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS.[10][15][17][29][30]

Materials:

-

Cells of interest

-

Culture plates

-

DCFDA solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound and/or an ROS-inducing agent.

-

Load the cells with DCFDA solution (typically 5-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCFDA.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential.[6][12][31][32]

Materials:

-

Treated and untreated cells

-

JC-1 staining solution

-

Assay buffer

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

-

Culture and treat cells with this compound and/or a compound that alters mitochondrial membrane potential.

-

Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the cells using a fluorescence-based method.

-

Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).

-

Apoptotic or unhealthy cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).

-

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways influenced by creatine in cellular models.

Experimental Workflow

Caption: A generalized workflow for assessing the cellular effects of this compound.

Conclusion

This compound, through its active component creatine, exerts a multifaceted and beneficial effect on cellular function, particularly under conditions of metabolic stress. Its core mechanism revolves around the maintenance of cellular energy homeostasis via the phosphocreatine shuttle. This fundamental role is complemented by its ability to enhance mitochondrial function and biogenesis, mitigate oxidative stress, and inhibit apoptotic pathways. Furthermore, creatine modulates key signaling cascades, such as the PI3K/Akt/mTOR and AMPK pathways, to promote cell survival and anabolism. While creatine hydrochloride offers the advantage of enhanced solubility, the cellular mechanisms of action are fundamentally driven by the creatine molecule. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their investigation of this important biomolecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]

- 7. Evidence against regulation of AMP-activated protein kinase and LKB1/STRAD/MO25 activity by creatine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cellucor.com [cellucor.com]

- 17. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. Effects of creatine monohydrate supplementation on exercise-induced apoptosis in athletes: A randomized, double-blind, and placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Creatine protects against 3-nitropropionic acid-induced cell death in murine corticostriatal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. digscholarship.unco.edu [digscholarship.unco.edu]

- 23. Involvement of PI3K/Akt Signaling Pathway and Its Downstream Intracellular Targets in the Antidepressant-Like Effect of Creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. mpbio.com [mpbio.com]

- 28. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 29. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 30. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 31. resources.revvity.com [resources.revvity.com]

- 32. bdbiosciences.com [bdbiosciences.com]

In Vitro Effects of Creatinine Hydrochloride on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatinine (B1669602), historically considered a mere metabolic waste product of creatine (B1669601) metabolism, has demonstrated notable immunomodulatory activities in vitro. This technical guide provides a comprehensive overview of the current understanding of the effects of creatinine hydrochloride on various cell lines. The primary focus of existing research has been on its anti-inflammatory properties, specifically its impact on cytokine expression and innate immune signaling pathways in immune cells. This document summarizes the key findings, presents available data in a structured format, details relevant experimental protocols, and visualizes the primary signaling pathway implicated in its mechanism of action. While the body of research on this compound's direct effects on other cellular processes such as apoptosis and cell cycle in a broader range of cell lines remains limited, this guide consolidates the established knowledge to support further investigation into its therapeutic potential.

Data Presentation: Summary of In Vitro Effects

The following table summarizes the key reported in vitro effects of this compound on various cell lines. The majority of the available data focuses on its immunomodulatory role.

| Cell Line(s) | Effect Observed | Signaling Pathway Implicated | Reference(s) |

| RAW 264.7 (mouse macrophage) | Significant reduction in TNF-α mRNA and protein levels, even in the presence of LPS stimulation. | Inhibition of NF-κB activation | [1] |

| THP-1 (human monocytic) | Significant reduction in TNF-α mRNA and protein levels. | Inhibition of NF-κB activation | [1] |

| Jurkat (human T-cell) | Significant reduction in TNF-α mRNA and protein levels. | Inhibition of NF-κB activation | [1] |

| RAW 264.7 (mouse macrophage) | Downregulation of Toll-like receptor (TLR)-2, TLR-3, TLR-4, and TLR-7 mRNA levels. | Not fully elucidated, but downstream of TLR signaling is the NF-κB pathway. | [2][3][4] |

Note: Quantitative dose-response data and IC50 values are not consistently reported in the publicly available literature.

Key Signaling Pathway: Inhibition of NF-κB

The primary mechanism of action elucidated for this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In immune cells like macrophages and T-cells, stimuli such as Lipopolysaccharide (LPS) typically lead to the activation of the IκB kinase (IKK) complex. This complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1]

This compound has been shown to interfere with this cascade, resulting in significantly lower levels of activated NF-κB in the nucleus of stimulated cells.[1] This, in turn, leads to a marked reduction in the expression of TNF-α at both the mRNA and protein levels.[1]

Visualization of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

General Cell Culture and Treatment with this compound

Materials:

-

Target cell line (e.g., RAW 264.7, THP-1, Jurkat)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (cell culture grade)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile, nuclease-free water

-

0.22 µm sterile filter

Procedure:

-

Cell Seeding: Culture cells to approximately 80% confluency. For experiments, seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and stabilize for 24 hours.

-

Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 100 mM) in sterile, nuclease-free water or PBS. Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store aliquots at -20°C.

-

Cell Treatment: Thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 10 minutes to 24 hours), depending on the specific assay.[2]

Assay for TNF-α Expression in Macrophages

Objective: To quantify the effect of this compound on Lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophages.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 mM, 1 mM, 10 mM) or vehicle control for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 6 hours (for mRNA analysis) or 24 hours (for protein analysis in the supernatant).

-

Sample Collection:

-

mRNA Analysis: Lyse the cells and extract total RNA using a suitable kit.

-

Protein Analysis: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

-

Quantification:

-

qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR using primers specific for TNF-α and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression.

-

ELISA: Quantify the concentration of TNF-α in the culture supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

Workflow for Assessing this compound Effects

Caption: General experimental workflow for in vitro analysis.

Effects on Other Cellular Processes: Current Landscape and Knowledge Gaps

While the immunomodulatory effects of this compound are the most thoroughly documented, its impact on other fundamental cellular processes is less clear.

Cell Viability and Cytotoxicity

Apoptosis

Direct studies on the pro- or anti-apoptotic effects of this compound are scarce. Research on the parent compound, creatine, has shown some anti-apoptotic properties in specific contexts, such as protecting dopaminergic neurons from MPP+-induced cell death.[5] However, these findings cannot be directly extrapolated to this compound, and dedicated studies are required to understand its specific role in apoptosis.

Cell Cycle

To date, there is no significant body of research investigating the effects of this compound on cell cycle progression in any cell line. This represents a significant knowledge gap.

Conclusion and Future Directions

The current body of in vitro research strongly indicates that this compound possesses significant immunomodulatory, and specifically anti-inflammatory, properties. Its ability to downregulate TNF-α production via inhibition of the NF-κB signaling pathway in immune cells is a key finding.[1] Additionally, its capacity to reduce the expression of various Toll-like receptors suggests an upstream regulatory role in innate immune responses.[2]

However, the therapeutic potential of this compound is yet to be fully explored due to several knowledge gaps. Future research should prioritize:

-

Quantitative Dose-Response Studies: Establishing precise IC50 values and dose-dependent effects on a wider array of immune and non-immune cell lines.

-

Elucidation of Broader Effects: Investigating the impact of this compound on cell viability, apoptosis, and cell cycle progression in various cancer and normal cell lines.

-

Mechanism of TLR Downregulation: Exploring the precise molecular mechanisms by which this compound reduces the expression of Toll-like receptors.

A more comprehensive understanding of the in vitro effects of this compound will be instrumental in guiding future preclinical and clinical investigations into its potential as a therapeutic agent for inflammatory and other diseases.

References

- 1. Creatinine downregulates TNF-α in macrophage and T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Creatine supplementation improves dopaminergic cell survival and protects against MPP+ toxicity in an organotypic tissue culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Creatinine Hydrochloride as a Potential Biomarker in Preclinical Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of creatinine (B1669602) and its hydrochloride form, focusing on its application as a critical biomarker for assessing renal function in preclinical research. It covers the biochemical basis, analytical methodologies, and data interpretation, offering a technical resource for study design and execution.

Introduction: Understanding Creatinine and its Hydrochloride Salt

In preclinical and clinical research, the assessment of kidney function is paramount for evaluating drug safety and efficacy. Creatinine, a metabolic byproduct of creatine (B1669601) from muscle tissue, is a widely used endogenous biomarker for estimating the glomerular filtration rate (GFR), a key indicator of renal health.[1][2] It is produced at a relatively constant rate dependent on muscle mass and is cleared from the body primarily by the kidneys.[1][3] Consequently, an elevation in serum creatinine levels often signifies impaired renal filtration capacity.[1]

Creatinine hydrochloride (C₄H₈ClN₃O) is the hydrochloride salt of creatinine. While creatinine itself is the molecule of biological interest, this compound serves as a highly stable, water-soluble, and pure chemical standard.[4][5] This makes it indispensable for calibrating analytical instruments, preparing quality control samples, and ensuring the accuracy and reproducibility of creatinine measurements in biological matrices like serum and urine. This guide will delve into the biochemical pathways leading to creatinine formation, its properties, its utility as a biomarker in animal models, and the detailed experimental protocols for its quantification.

Biochemical Background: The Creatine-Creatinine Pathway

Creatinine is intrinsically linked to the energy metabolism of muscle. Its formation is the terminal step in a critical biochemical pathway.

Endogenous Synthesis of Creatine

The body naturally produces creatine from the amino acids glycine (B1666218), arginine, and methionine, primarily in the liver and kidneys.[6][7][8] This two-step process involves:

-

The enzyme arginine:glycine amidinotransferase (AGAT) catalyzes the reaction between glycine and arginine to form guanidinoacetate.

-

Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to produce creatine.[8][9]

Role in Energy Metabolism and Conversion to Creatinine

Once synthesized, creatine is transported to tissues with high energy demands, particularly skeletal muscle, where it is phosphorylated by creatine kinase (CK) to form phosphocreatine (B42189).[8][10] Phosphocreatine acts as a rapid reserve of high-energy phosphate (B84403) bonds, regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) during intense, short-duration activities.[8]

Both creatine and phosphocreatine undergo a spontaneous, non-enzymatic cyclization to form the waste product creatinine.[1][7][10] This conversion occurs at a relatively constant rate, estimated to be around 1.6-2.0% of the total creatine pool per day.[3][6] The creatinine then diffuses out of the muscle into the bloodstream.

Renal Excretion

Creatinine is primarily eliminated from the body by the kidneys. It is freely filtered by the glomerulus and is not significantly reabsorbed.[1] A small amount is also actively secreted by the proximal tubules. Because its production and release into the blood are relatively constant and it is cleared efficiently by the kidneys, its serum concentration is inversely proportional to the GFR, making it a reliable surrogate marker for renal function.[1][11]

Chemical Profile and Use as a Standard

For accurate quantification in preclinical studies, a reliable chemical standard is essential. This compound is the preferred form for this purpose.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [12][13] |

| CAS Number | 19230-81-0 | [12] |

| Molecular Formula | C₄H₈ClN₃O | [13] |

| Molecular Weight | 149.58 g/mol | [14] |

| Appearance | White crystalline powder | [5][15] |

| Melting Point | ~215-218 °C | [15] |

| Solubility | High solubility in water | [4][5] |

| Stability | Stable under standard laboratory storage conditions (cool, dry place). | [14][15][16] |

The high purity and stability of this compound make it an ideal reference material for preparing calibrators and controls in various assay formats, including colorimetric, enzymatic, and chromatographic methods.

Creatinine as a Biomarker in Preclinical Models

Serum creatinine is a cornerstone biomarker in preclinical toxicology and disease modeling studies for assessing kidney function.

Application in Preclinical Studies

-

Nephrotoxicity Screening: It is a standard endpoint in safety pharmacology and toxicology studies to detect potential drug-induced kidney injury.

-

Disease Modeling: In animal models of acute kidney injury (AKI) and chronic kidney disease (CKD), rising serum creatinine is a key indicator of disease progression and severity.[17]

-

Efficacy Testing: For novel therapeutics aimed at treating kidney disease, a reduction or stabilization of serum creatinine levels is a primary efficacy outcome.

Advantages and Limitations

-

Advantages:

-

Limitations:

-

Sensitivity: Serum creatinine may not rise significantly until a substantial portion of renal function (up to 50%) is lost, making it a poor marker for early-stage kidney damage.[11]

-

Confounding Factors: Levels can be influenced by factors other than GFR, including muscle mass, age, sex, and diet.[9] In preclinical models, significant weight loss or muscle wasting can artificially lower creatinine levels, masking renal dysfunction.

-

Analytical Interference: Certain analytical methods, particularly the Jaffé reaction, are prone to interference from other substances in the sample.[2][19]

-

Reference Ranges in Laboratory Animals

Reference intervals for serum creatinine vary by species, strain, age, and sex. Establishing baseline values is critical for accurate interpretation.

| Species | Serum Creatinine Range (µmol/L) | Serum Creatinine Range (mg/dL) | Reference(s) |

| Mouse (CD-1) | 17.7 - 44.2 | 0.2 - 0.5 | [20][21] |

| Rat (Wistar) | < 125 | < 1.41 | [20][21][22] |

| Rabbit | 51.4 - 154.4 | 0.58 - 1.75 | [22] |

| Dog (Beagle) | < 125 | < 1.41 | [22] |

| Minipig | 88.4 - 176.8 | 1.0 - 2.0 | [20][21] |

| Cynomolgus Macaque | 53.0 - 106.1 | 0.6 - 1.2 | [20][21] |

Note: Values are approximate and can vary significantly. Each laboratory should establish its own reference ranges.

Experimental Protocols for Creatinine Measurement

Accurate measurement is critical for the reliable use of creatinine as a biomarker. Several methods are available, each with distinct principles and performance characteristics.

Jaffé Reaction (Kinetic Colorimetric Method)

This has been the most common method for over a century due to its simplicity and low cost.[2]

-

Principle: Based on the reaction of creatinine with picric acid in an alkaline solution to form a red-orange Janovski complex. The rate of color formation is measured spectrophotometrically (kinetically) at ~490-520 nm to minimize interference.[18][19][23]

-

Reagents:

-

Protocol Outline:

-

Sample Preparation: Centrifuge blood samples to obtain serum or heparinized plasma. Urine samples should be diluted (e.g., 1:20 or 1:50) with deionized water.[18][23]

-

Reaction Initiation: Pipette a small volume of the sample (e.g., 5-20 µL) into a cuvette.

-

Measurement: Add a pre-determined volume of the working reagent. Immediately begin recording the absorbance at ~492 nm.

-

Calculation: The rate of change in absorbance is measured over a defined interval (e.g., between 30 and 90 seconds) to avoid rapidly-reacting (e.g., ketones) and slowly-reacting (e.g., proteins) interferents.[18][19] This rate is proportional to the creatinine concentration, calculated against a calibrator.

-

-

Known Interferences: Pseudo-chromogens such as ketones, cephalosporins, bilirubin, and high concentrations of protein can interfere with the reaction, potentially leading to inaccurate results.[2][19]

Enzymatic Methods

These methods offer higher specificity and are less prone to the interferences affecting the Jaffé reaction.

-

Principle: A series of coupled enzymatic reactions are used to quantify creatinine. A common pathway involves creatininase to convert creatinine to creatine. The creatine is then measured through subsequent reactions catalyzed by creatinase, sarcosine (B1681465) oxidase, and peroxidase, ultimately producing a colored compound or a measurable change in NADH concentration.[19][24]

-

Protocol Outline:

-

Follow the specific instructions of the commercial enzymatic assay kit.

-

Typically, the sample is mixed with a reagent mixture containing the necessary enzymes and substrates.

-

The reaction is incubated for a specified time at a controlled temperature (e.g., 37°C).

-

The absorbance of the final colored product is measured at a specific wavelength, or the change in absorbance for kinetic assays is recorded.

-

The concentration is determined by comparing the result to a known standard.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is considered a reference or "gold standard" method due to its high accuracy and specificity.[25]

-

Principle: Creatinine in the sample is physically separated from other components on a chromatography column before being quantified by a detector (typically UV).

-

Protocol Outline:

-

Sample Deproteinization: Mix a small volume of serum (e.g., 5-10 µL) with a protein precipitating agent like acetonitrile (B52724) (e.g., in a 1:10 ratio). Vortex and centrifuge at high speed to pellet the precipitated proteins.[25]

-

Chromatography:

-

Detection: Monitor the column eluent with a UV detector at a wavelength of approximately 210-234 nm.[26]

-